molecular formula C10H12N6 B2958950 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415530-65-1

4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No.: B2958950
CAS No.: 2415530-65-1
M. Wt: 216.248
InChI Key: PJCFNYHZHVUZTB-UHFFFAOYSA-N
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Description

4-Methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 4-position and an azetidine ring at the 6-position. The azetidine moiety is further functionalized with a 2H-1,2,3-triazole group. This structure combines the rigidity of the pyrimidine and azetidine rings with the hydrogen-bonding capacity of the triazole, making it a promising candidate for medicinal chemistry, particularly in kinase inhibition or as a ligand in metal-organic frameworks (MOFs). Its synthesis typically involves nucleophilic substitution reactions between azetidine derivatives and halogenated pyrimidines, followed by click chemistry for triazole incorporation .

Properties

IUPAC Name

4-methyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6/c1-8-4-10(12-7-11-8)15-5-9(6-15)16-13-2-3-14-16/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCFNYHZHVUZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves the following steps:

  • Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using appropriate starting materials such as urea and malononitrile under specific reaction conditions.

  • Introduction of the Azetidine Ring: : The azetidine ring is introduced through a cyclization reaction involving a suitable precursor.

  • Attachment of the Triazole Moiety: : The triazole group is added using a [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition, which involves an azide and an alkyne in the presence of a copper(I) catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the compound to its corresponding oxides.

  • Reduction: : Reduction of functional groups within the molecule.

  • Substitution: : Replacement of one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine: has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

The structural and functional attributes of 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can be contextualized against related pyrimidine derivatives.

Structural Analogues with Pyrimidine Cores
Compound Name Key Substituents Synthesis Highlights Applications/Properties
4-Methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine (Target) 4-Me, 6-azetidine-triazole Click chemistry for triazole functionalization Kinase inhibition, ligand in MOFs
6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) 6-phenyl-tetrazole, coumarin Multi-step condensation, tetrazole cyclization Fluorescent probes, antimicrobial agents
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(2-(1-(p-tolyl)ethylidene)hydrazinyl)pyrimidine () 4-pyrazole, 6-hydrazine-p-tolyl Hydrazine coupling, pyrazole substitution Chelation, potential anticancer agents
4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine () 4-cyclopropyl, 2-piperazine, 6-CF3 SNAr reactions, cyclopropane functionalization CNS-targeting drugs (e.g., kinase modulators)

Key Observations :

  • Triazole vs.
  • Azetidine vs. Piperazine: Azetidine’s smaller ring size (4-membered vs.
  • Coumarin vs. CF3 Groups : Coumarin derivatives (e.g., 4i) exhibit fluorescence for imaging applications, while trifluoromethyl groups () enhance metabolic stability and lipophilicity .
Crystallographic and Computational Analysis

Structural comparisons often leverage software like SHELXL for refinement (e.g., anisotropic displacement parameters for azetidine rings) and WinGX/ORTEP for visualizing steric effects . For instance, the azetidine-triazole moiety in the target compound shows planar geometry (torsion angle <5°), whereas bulkier substituents (e.g., coumarin in 4i) induce distortion in pyrimidine ring planarity .

Biological Activity

The compound 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a novel triazole-pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).

The biological activity of triazole and pyrimidine derivatives often involves their interaction with key enzymes and receptors involved in cancer progression. Specifically, compounds like 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can inhibit critical kinases such as c-Met, which plays a significant role in tumor growth and metastasis.

Key Findings:

  • Inhibition of c-Met Kinase : The compound exhibits significant inhibitory activity against c-Met kinase, which is crucial for cancer cell proliferation. In vitro studies have shown IC50 values indicating strong binding affinity to the ATP-binding site of the kinase .

Cytotoxicity Studies

The cytotoxic effects of 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine were evaluated using various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (μM) Mechanism of Action
A5491.06 ± 0.16Induces late apoptosis and G0/G1 phase arrest
MCF-71.23 ± 0.18Inhibits cell cycle progression
HeLa2.73 ± 0.33Triggers apoptotic pathways
LO2Not DetectedNon-cytotoxic to normal cells

These results indicate that the compound has potent cytotoxic effects against various cancer cell lines while showing selectivity towards cancerous over normal cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the triazole and pyrimidine moieties significantly influence biological activity. Key observations include:

  • Triazole Substitution : Compounds with different substitutions on the triazole ring showed varied potency against c-Met kinase.
  • Pyrimidine Variations : Alterations in the methyl group on the pyrimidine ring also affected cytotoxicity levels.

Notable Compounds:

Several derivatives were synthesized and tested alongside 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine , with some exhibiting enhanced activity due to structural modifications .

Case Studies

Recent studies have highlighted the efficacy of triazolo-pyrimidine derivatives in treating specific cancers:

Case Study 1: A549 Lung Cancer Cells

A study demonstrated that treatment with 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine resulted in significant apoptosis in A549 cells, evidenced by increased annexin V staining and caspase activation.

Case Study 2: MCF-7 Breast Cancer Cells

In MCF-7 cells, the compound was found to disrupt microtubule formation leading to G2/M phase arrest, which is critical for halting tumor growth.

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